molecular formula C24H19N3O4S2 B2828882 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 681159-09-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Katalognummer: B2828882
CAS-Nummer: 681159-09-1
Molekulargewicht: 477.55
InChI-Schlüssel: SKCABNABYJIOIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a benzamide scaffold substituted with an N-methyl-N-phenylsulfamoyl group. The 4-(N-methyl-N-phenylsulfamoyl) group introduces a sulfonamide functionality, which is often associated with enhanced pharmacokinetic properties, including improved solubility and metabolic stability .

Eigenschaften

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h2-14H,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCABNABYJIOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional comparisons with related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
Target Compound Chromeno[4,3-d]thiazol-2-yl 4-(N-methyl-N-phenylsulfamoyl)benzamide High rigidity due to fused rings; moderate lipophilicity (predicted logP ~3.5)
N-[4-(2-Pyridyl)thiazol-2-yl]benzamide Thiazol-2-yl Benzamide with 2-pyridyl at thiazole C4 Micromolar adenosine A2A receptor affinity; cyclopentanamide substitution retains activity
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Thiazol-2-yl 4-(N,N-dimethylsulfamoyl), 4-bromophenyl Enhances TLR adjuvant activity via NF-κB pathway activation; improved bioavailability
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Thiazol-2-yl 4-Pyridinyl, 4-methylpiperazinylmethyl Antimicrobial potential; confirmed by ¹H/¹³C NMR and HRMS
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Thiazol-2-yl Ethylsulfonyl, pyridin-2-yl KDM4A fragment hit; evaluated via bio-layer interferometry
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Thiazol-2-yl Diethylsulfamoyl, 4-nitrophenyl High electron-withdrawing nitro group; potential for nitroreductase targeting

Key Comparative Insights

Core Rigidity vs. In contrast, simpler thiazol-2-yl analogs (e.g., Compound 50) exhibit greater conformational flexibility, which may improve solubility but reduce target specificity .

Sulfonamide Substitutions :

  • The N-methyl-N-phenylsulfamoyl group in the target compound balances lipophilicity and steric bulk, differing from the N,N-dimethylsulfamoyl group in Compound 50, which has lower steric hindrance and higher polarity .
  • Diethylsulfamoyl () and ethylsulfonyl () derivatives highlight the tunability of sulfonamide electronics for optimizing target engagement.

Biological Activity Trends: Thiazol-2-yl benzamides with pyridinyl substituents (e.g., ) show adenosine receptor affinity, suggesting that the chromeno-thiazole core in the target compound may retain or enhance this activity due to extended aromaticity . Antimicrobial activity in analogs like 4g () correlates with basic amine substituents (e.g., 4-methylpiperazinyl), which are absent in the target compound, implying divergent therapeutic applications .

Synthetic Accessibility: Chromeno-thiazole synthesis () involves multi-step cyclization, whereas simpler thiazol-2-yl analogs (e.g., ) are more straightforward to prepare, impacting scalability .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide, and how do they influence reactivity and bioactivity?

  • Answer : The compound features a fused chromeno-thiazole ring system and a sulfamoyl benzamide group. The chromeno-thiazole moiety contributes to planarity, enabling π-π stacking with biological targets (e.g., DNA or enzymes), while the sulfamoyl group enhances hydrogen-bonding potential and modulates solubility. The N-methyl-N-phenyl substitution on the sulfamoyl group may reduce metabolic degradation compared to unsubstituted analogs. Similar structures in thiazole derivatives have shown antimicrobial and anticancer activities .

Q. What synthetic routes are feasible for preparing chromeno-thiazole derivatives, and what challenges arise when introducing the sulfamoyl benzamide moiety?

  • Answer : Synthesis typically involves multi-step reactions:

Chromeno-thiazole core formation : Cyclocondensation of substituted thioamides with α,β-unsaturated carbonyl compounds under acidic conditions.

Sulfamoyl benzamide coupling : Amidation via activated esters (e.g., using HATU or EDC) or nucleophilic substitution.
Challenges :

  • Regioselectivity in chromeno-thiazole ring closure.
  • Protecting group strategies to prevent sulfamoyl decomposition during coupling.
  • Purification of hydrophobic intermediates (e.g., via column chromatography or recrystallization).
    References to analogous syntheses: .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirms regiochemistry of the chromeno-thiazole ring and sulfamoyl substitution patterns (e.g., aromatic proton integrations in ).
  • HRMS : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% required for biological assays; see ).
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
    Cross-referencing with protocols in .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Answer :

  • Temperature control : Low temperatures (0–5°C) during amidation reduce racemization.
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates ( ).
  • Catalysts : Copper(I) iodide or Pd catalysts enhance coupling efficiency ( ).
  • Real-time monitoring : TLC or inline FTIR tracks reaction progress.
    Yields for similar compounds range from 78–90% under optimized conditions .

Q. What in vitro assays are suitable for evaluating anticancer potential, and how does the structure inform target selection?

  • Answer :

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC50 values in μM range; ).
  • Topoisomerase inhibition : Chromeno-thiazole’s planar structure may intercalate DNA (analogous to doxorubicin).
  • Kinase profiling : Sulfamoyl groups often target kinases (e.g., VEGFR-2) or carbonic anhydrases.
    Structural analogs show IC50 values of 2–10 μM in breast and colon cancer models .

Q. How do modifications to the N-methyl-N-phenylsulfamoyl group affect pharmacokinetics, and what computational tools predict these effects?

  • Answer :

  • Lipophilicity : N-methyl increases logP (improving membrane permeability but reducing solubility).
  • Metabolic stability : Phenyl groups may slow CYP450-mediated oxidation.
  • Computational methods :
  • Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like HSP90 or tubulin.
  • QSAR models : Relate substituent effects to bioavailability (e.g., SwissADME predictions).
    Studies on benzothiazole sulfonamides suggest t1/2 improvements of 20–40% with N-alkylation .

Q. How should researchers address discrepancies between in vitro and in vivo biological activity data?

  • Answer :

  • Bioavailability screening : Assess plasma stability and permeability (Caco-2 assays).
  • Metabolite identification : LC-MS/MS detects active/inactive derivatives.
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility.
    For example, nitrobenzamide derivatives showed reduced in vivo efficacy due to rapid glucuronidation, resolved via prodrug strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.